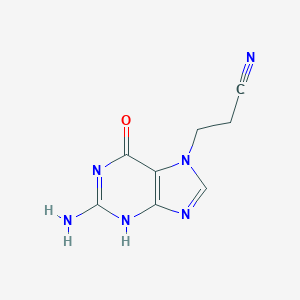

7-(2-Cyanoethyl)guanine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-amino-6-oxo-1H-purin-7-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6O/c9-2-1-3-14-4-11-6-5(14)7(15)13-8(10)12-6/h4H,1,3H2,(H3,10,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYRRCAUSYFSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCC#N)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143045 | |

| Record name | 7-(2-Cyanoethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100234-52-4 | |

| Record name | 7-(2-Cyanoethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100234524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-Cyanoethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of 7 2 Cyanoethyl Guanine Formation and Adduct Chemistry

In Vitro Adduct Generation Pathways

The formation of 7-(2-cyanoethyl)guanine (7-CEG) in a laboratory setting primarily involves the direct reaction of guanine (B1146940) or its nucleoside/nucleotide forms with acrylonitrile (B1666552). nih.govnih.gov This process highlights the potential for direct chemical interaction between acrylonitrile and genetic material.

Reaction with Acrylonitrile: Alkylation and Michael Addition Mechanisms

Acrylonitrile is an α,β-unsaturated compound, and its reaction with guanine proceeds via a Michael addition mechanism. nih.gov In this reaction, the electron-rich N7 position of the guanine imidazole (B134444) ring acts as a nucleophile, attacking the β-carbon of the carbon-carbon double bond in acrylonitrile. This forms a carbanion intermediate which is subsequently protonated to yield the stable this compound adduct. dntb.gov.ua

This direct alkylation demonstrates that acrylonitrile can modify DNA bases without requiring prior metabolic activation. oup.com Kinetic studies have shown that among similar α,β-unsaturated compounds like acrylamide (B121943) and acrylic acid, acrylonitrile exhibits the highest potential for alkylating guanosine (B1672433). nih.gov The reaction is noted to be reversible, with a low energy barrier for the reverse reaction, suggesting potential for repair. nih.gov

Formation of Multiple Cyanoethylated Guanine Adducts (e.g., 7,9-bis(2-cyanoethyl)guanine, imidazole ring-opened adducts)

The reaction between acrylonitrile and guanine is not limited to the formation of a single adduct. Under certain conditions, further reactions can occur. The initial 7-CEG adduct can undergo a second cyanoethylation at the N9 position, leading to the formation of 7,9-bis(2-cyanoethyl)guanine . nih.gov

Furthermore, the formation of these bis-adducts can destabilize the guanine structure. The positively charged imidazole ring in 7,9-bis(2-cyanoethyl)guanine becomes susceptible to cleavage. This leads to the formation of imidazole ring-opened adducts , which are a significant product in long-term reactions. nih.govnih.gov In one study reacting acrylonitrile with calf thymus DNA, the relative amounts of these guanine adducts were quantified, showing a complex product profile. nih.gov

Relative Abundance of Guanine Adducts from Acrylonitrile Reaction with Calf Thymus DNA

| Adduct | Relative Amount (%) |

|---|---|

| This compound (7-CNE-Gua) | 26% |

| 7,9-bis(2-Cyanoethyl)guanine (7,9-bis-CNE-Gua) | 4% |

| Imidazole ring-opened 7,9-bis-CNE-Gua | 19% |

Data from a 40-day reaction at pH 7.0 and 37°C. nih.gov

Influence of Reaction Conditions on Adduct Profiles (e.g., pH)

The efficiency and outcome of the cyanoethylation of guanine are influenced by reaction conditions, particularly pH. The Michael addition reaction is favored under neutral to alkaline conditions. nih.govnih.gov Studies have shown that the reaction between acrylonitrile and guanosine does not proceed at a detectable rate at a pH below 8.0. nih.gov This is because weakly alkaline conditions facilitate the deprotonation of the N1 position of guanine, increasing its nucleophilicity and reactivity towards acrylonitrile. nih.gov In contrast, O⁶-(2-cyanoethyl)guanine has been shown to be unstable in basic solutions, particularly at pH 10.5, where it undergoes elimination to reform guanine. oup.com

In Vivo Adduct Formation and Metabolic Activation

In a biological system, the formation of 7-CEG is more complex, often involving the metabolic activation of parent compounds into more reactive intermediates. oup.comnih.gov This pathway is crucial for understanding the carcinogenic potential of certain nitriles.

Metabolic Transformation of Carcinogenic Nitriles (e.g., Acrylonitrile, 3-(methylnitrosamino)propionitrile) to Reactive Intermediates

Both acrylonitrile (AN) and 3-(methylnitrosamino)propionitrile (B133914) (MNPN), a nitrosamine (B1359907) found in the saliva of betel quid chewers, are known to lead to the formation of cyanoethyl adducts in vivo. oup.comnih.gov While acrylonitrile can directly alkylate DNA, its carcinogenicity is often linked to its metabolic activation. oup.comtandfonline.com

The primary metabolic activation pathway for acrylonitrile involves its oxidation to a reactive epoxide intermediate, 2-cyanoethylene oxide (CEO) . tandfonline.comnih.govwho.int This epoxide is a much more potent alkylating agent than acrylonitrile itself. who.intacs.org For MNPN, metabolic activation is thought to form a cyanoethyldiazohydroxide , which is an unstable intermediate that can also react with DNA. oup.com

Enzyme-Catalyzed Formation of this compound and O6-(2-cyanoethyl)guanine Adducts (e.g., Role of Cytochrome P450 2E1)

The enzymatic engine driving the oxidative metabolism of acrylonitrile to 2-cyanoethylene oxide is primarily Cytochrome P450 2E1 (CYP2E1) . nih.govaacrjournals.orgjst.go.jp Studies using mice lacking the CYP2E1 enzyme have demonstrated its critical role; in these mice, metabolites derived from the epoxide pathway were absent, and only those from direct conjugation were found. nih.gov

Once formed, the reactive metabolite (2-cyanoethylene oxide or cyanoethyldiazohydroxide) can alkylate DNA at various nucleophilic sites. The most common site of alkylation on guanine is the N7 position, forming 7-CEG. oup.com However, alkylation can also occur at the O⁶ position, forming the miscoding lesion O⁶-(2-cyanoethyl)guanine (O⁶-CEG) . oup.comnih.gov The formation of O⁶-alkylguanine adducts is considered a critical step in the initiation of carcinogenesis. oup.com While 7-CEG is the major adduct formed, the persistence of O⁶-CEG is of high biological significance due to its mutagenic potential. oup.com

Pathways to Guanine Adduct Formation

| Precursor | Activating Species | Key Enzyme | Major Guanine Adducts |

|---|---|---|---|

| Acrylonitrile | 2-Cyanoethylene Oxide | Cytochrome P450 2E1 | This compound, O⁶-(2-Cyanoethyl)guanine |

Tissue-Specific Adduct Distribution and Formation Kinetics

The distribution of this compound adducts in various tissues is not uniform and is significantly influenced by the parent compound from which it is formed. Research has primarily focused on its formation following exposure to carcinogens such as 3-(methylnitrosamino)propionitrile (MNPN) and acrylonitrile.

Tissue-Specific Distribution

Studies involving the administration of MNPN to F344 rats have been instrumental in mapping the distribution of this compound. Following a single subcutaneous injection of MNPN, this DNA adduct was detected in the liver, nasal mucosa, and esophagus. iarc.fr Notably, the highest concentrations of this compound were consistently found in the nasal mucosa, which is a primary target organ for the carcinogenic effects of MNPN. nih.gov The levels of this adduct were observed to be higher in the DNA of the liver and nasal mucosa compared to that of the esophagus. iarc.fr

In contrast, studies investigating the effects of acrylonitrile exposure in rats have yielded different adduct profiles. While acrylonitrile is known to be a multi-site carcinogen in rodents, numerous attempts to identify specific DNA adducts like this compound in target tissues have been largely unsuccessful. tandfonline.comresearchgate.net For instance, following exposure to acrylonitrile in drinking water, no significant levels of etheno-DNA adducts were detected in target tissues such as the brain and forestomach, or in non-target tissues like the spleen. researchgate.netnih.gov Another related adduct, N7-(2'-oxoethyl)guanine, was found only in the liver (a non-target tissue for acrylonitrile carcinogenicity) at concentrations near the detection limit. tandfonline.comresearchgate.netnih.gov This suggests that the metabolic activation pathway and the resulting DNA adduct profile can vary significantly depending on the initial chemical exposure, leading to distinct tissue-specific distributions.

The table below summarizes the observed distribution of this compound in rats following exposure to MNPN.

Table 1: Tissue Distribution of this compound in F344 Rats Following MNPN Administration

| Tissue | Relative Adduct Level | Notes |

|---|---|---|

| Nasal Mucosa | High | Identified as a major target organ for MNPN carcinogenicity. iarc.frnih.gov |

| Liver | Moderate to High | Higher levels detected compared to the esophagus. iarc.fr |

| Esophagus | Low | Lower levels observed compared to liver and nasal mucosa. iarc.fr |

Formation Kinetics

The kinetics of this compound have been investigated to understand its stability and persistence in biological systems. Upon metabolic activation, carcinogens like MNPN and acrylonitrile can react with DNA to form this adduct. oup.comnih.gov

To study its chemical stability, purified this compound was subjected to various conditions, and its decomposition was monitored over time. oup.com In one such study, the compound was dissolved in solutions with varying pH levels and incubated at 37°C. The rate of decomposition was analyzed by taking aliquots at regular intervals. oup.com These experiments are crucial for understanding the adduct's half-life within DNA and its potential for repair or persistence, which are key factors in the initiation of carcinogenesis. While the formation of this compound from acrylonitrile and calf thymus DNA at a neutral pH has been reported, the conditions for such in vitro reactions often involve high concentrations that may not be physiologically relevant. tandfonline.comoup.com

The experimental setup for studying the decomposition kinetics of this compound is detailed in the table below.

Table 2: Experimental Conditions for Kinetic Analysis of this compound Decomposition

| Parameter | Conditions |

|---|---|

| Solvents | 0.1 N HCl |

| Phosphate (B84403) buffer (pH 7.4) | |

| Carbonate buffer (pH 9.2) | |

| Carbonate buffer (pH 10.5) | |

| Temperature | 37°C |

| Analysis Method | High-Performance Liquid Chromatography (HPLC) |

| Sampling Interval | Every 25 minutes |

Data sourced from kinetic decomposition studies. oup.com

These kinetic studies provide foundational data on the chemical properties of this compound, complementing the in vivo findings on its tissue-specific distribution.

Biological and Toxicological Implications of 7 2 Cyanoethyl Guanine Adducts

DNA Adductogenicity and Mutagenic Potential

Interaction with DNA and Impact on Genomic Integrity

7-(2-Cyanoethyl)guanine is formed through the alkylation of the N7 position of guanine (B1146940), one of the most nucleophilic sites in DNA and a common target for a wide range of alkylating agents. wikipedia.orgnih.gov The formation of this adduct can occur through direct reaction with acrylonitrile (B1666552), a rodent carcinogen, or via metabolic activation of other compounds like 3-(methylnitrosamino)propionitrile (B133914). oup.comnih.gov

Studies involving the reaction of acrylonitrile with calf thymus DNA under physiological conditions (pH 7.0, 37°C) have demonstrated the formation of several DNA adducts, with this compound being a major product. nih.gov In one such in vitro study, after a 40-day reaction period, this compound accounted for a significant portion of the total adducts formed. nih.gov The formation of such adducts alters the chemical structure of DNA, which can impact genomic integrity and lead to errors during DNA replication or transcription. nih.gov The N7 position of guanine is located in the major groove of the DNA double helix, making it relatively accessible for adduction. wikipedia.org While the formation of this compound has been clearly demonstrated in vitro, its detection and persistence in vivo have been more challenging to establish definitively. tandfonline.com

Table 1: Relative Abundance of DNA Adducts from in vitro Reaction of Acrylonitrile with Calf Thymus DNA Data synthesized from in vitro studies under physiological pH and temperature.

| Adduct | Relative Amount (%) |

|---|---|

| This compound (7-CNE-Gua) | 25.8% |

| 1-(2-carboxyethyl)adenine (1-CE-Ade) | 25.8% |

| Imidazole (B134444) ring-opened 7,9-bis-CNE-Gua | 18.9% |

| 3-(2-cyanoethyl)thymine (3-CNE-Thy) | 16.3% |

| N6-(2-carboxyethyl)adenine (N6-CE-Ade) | 7.6% |

| 7,9-bis-(2-cyanoethyl)guanine | 4.3% |

| 3-(2-carboxyethyl)cytosine (3-CE-Cyt) | 1.3% |

Source: Environmental Health Perspectives. nih.gov

Induction of DNA Damage (e.g., evaluated by alkaline Comet assay)

The formation of DNA adducts like this compound is a form of DNA damage. nih.gov The alkaline Comet assay, or single-cell gel electrophoresis, is a sensitive method used to detect DNA strand breaks and alkali-labile sites, which can be indicators of DNA damage resulting from adduct formation or subsequent DNA repair processes. ceon.rsdiva-portal.orgnih.gov When a cell's DNA is damaged, electrophoresis under alkaline conditions causes the fragmented DNA to migrate from the nucleus, forming a "comet" shape. toxys.com The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. ceon.rs

While the Comet assay is a general measure of DNA damage, it can be used to assess the genotoxic potential of parent compounds that lead to the formation of this compound. toxys.com Studies on acrylonitrile have shown it can induce DNA damage detectable by such methods. tandfonline.com The formation of an N7-guanine adduct can destabilize the glycosidic bond between the base and the deoxyribose sugar, potentially leading to the creation of an apurinic (AP) site, which is a form of DNA damage detectable by the alkaline Comet assay. nih.gov Furthermore, recent studies in mice exposed to acrylonitrile have reported elevated levels of DNA damage in ovarian follicles, alongside increased reactive oxygen species (ROS). tandfonline.com

Relationship to Mutagenesis (e.g., Hypoxanthine-guanine phosphoribosyltransferase (Hprt) gene mutations)

The persistence of DNA adducts can lead to mutations if they are not properly repaired before cell division. nih.gov The Hypoxanthine-guanine phosphoribosyltransferase (Hprt) gene is a commonly used reporter gene in studies of somatic cell mutation. nih.govemory.edu Assays using the Hprt gene can quantify the frequency of mutations induced by a chemical. nih.gov

Studies in rats exposed to acrylonitrile, the precursor to this compound, have shown significant dose-related increases in Hprt mutant frequencies in T-lymphocytes from the spleen. researchgate.net This indicates that exposure to acrylonitrile is mutagenic in vivo. While this compound is a known product of acrylonitrile's reaction with DNA, the direct link between this specific adduct and the observed Hprt mutations is part of a broader mechanistic question. tandfonline.comresearchgate.net N7-guanine adducts are not always considered highly promutagenic themselves, but they can lead to secondary lesions like apurinic sites, which are known to be mutagenic. nih.govtandfonline.com

Table 2: Hprt Mutant Frequency in Splenic T-lymphocytes of Rats Exposed to Acrylonitrile Summary of findings from in vivo rodent studies.

| Exposure Group (Acrylonitrile in drinking water) | Duration | Finding |

|---|---|---|

| 33-500 ppm | 4 weeks | Significant dose-related increases in Hprt mutant frequencies observed. |

Source: ResearchGate. researchgate.net

Role in Carcinogenesis

Association with Rodent and Human Carcinogenicity

This compound serves as a biomarker for exposure to carcinogens like acrylonitrile and 3-(methylnitrosamino)propionitrile (MNPN), a nitrosamine (B1359907) found in the saliva of betel quid chewers. oup.com Acrylonitrile is a known carcinogen in rodents, inducing tumors at multiple sites, including the brain, Zymbal's gland, and mammary gland in rats. oup.comtandfonline.com The formation of DNA adducts, including this compound, is considered a key step in the initiation of carcinogenesis by these chemicals. oup.com

In studies with MNPN-treated rats, this compound adducts have been detected in the DNA of target tissues for carcinogenicity, such as the liver and nasal mucosa. iarc.frnih.gov This provides a direct link between the presence of the adduct in a target organ and the chemical's carcinogenic activity.

For humans, acrylonitrile is considered a possible human carcinogen. oup.comtandfonline.com While direct evidence linking this compound to human cancers is less established, the detection of related adducts in human tissues underscores the relevance of this pathway. For instance, a related adduct, 7-(2'-carboxyethyl)guanine (7-CEGua), which can be formed from acrylic acid, has been found to be ubiquitously present in human liver DNA. nih.gov This demonstrates that human DNA is susceptible to damage from related chemical structures.

Contribution to Carcinogenic Modes of Action (e.g., direct vs. indirect mechanisms, reactive oxygen species involvement)

The carcinogenic mode of action for compounds that form this compound likely involves both direct and indirect mechanisms.

Direct Mechanism: This pathway involves the direct covalent binding of the carcinogen or its electrophilic metabolite to DNA, forming adducts like this compound. nih.govtandfonline.com This adduct formation is a direct genotoxic event that can lead to mutations and initiate cancer if not repaired. nih.gov However, some research suggests that while acrylonitrile is mutagenic, the evidence for direct DNA lesion formation in vivo being the sole driver of its carcinogenicity is not conclusive, pointing to the importance of other mechanisms. tandfonline.com

Indirect Mechanism: An indirect mechanism involves the induction of oxidative stress and the generation of reactive oxygen species (ROS). nih.govcarcinogenesis.comsmw.ch ROS, such as superoxide (B77818) anions and hydroxyl radicals, can damage DNA by causing base modifications (e.g., forming 8-oxoguanine), single- and double-strand breaks, and alkali-labile sites. nih.govnih.gov This oxidative DNA damage is a well-established contributor to carcinogenesis. nih.gov Studies have shown that acrylonitrile can induce oxidative stress and that its carcinogenic effects may be mediated, at least in part, through ROS formation. tandfonline.com This indirect pathway can act in concert with the direct adduction mechanism, where inflammation and compensatory cell proliferation in response to cytotoxicity and oxidative damage can promote the development of tumors from initiated cells. researchgate.net

Impact on Cellular Processes and Nucleic Acid Function

The formation of this compound (7-CEG) adducts in DNA introduces a structural alteration that can significantly affect the normal functioning of nucleic acids. The presence of the cyanoethyl group at the N7 position of guanine, a critical site for DNA-protein interactions in the major groove, can disrupt fundamental cellular processes such as DNA replication and transcription. The ultimate biological impact of this adduct is determined by its chemical stability within the DNA helix and the cell's ability to recognize and remove it through its sophisticated DNA repair networks.

Potential Interference with DNA Replication and Transcription

The covalent addition of the 2-cyanoethyl group to the N7 position of guanine results in a bulky lesion that protrudes into the major groove of the DNA double helix. This structural distortion is a key factor in its potential to interfere with the enzymatic machinery responsible for DNA replication and transcription. nih.govnih.gov While direct studies on the replicative and transcriptional bypass of 7-CEG are limited, extensive research on analogous N7-alkylguanine adducts provides significant insight into its likely effects.

DNA polymerases, the enzymes that synthesize new DNA strands during replication, can be stalled or blocked by bulky adducts. epa.gov The progression of the replication fork can be impeded, potentially leading to replication arrest and the collapse of the fork, which can cause more severe DNA damage like double-strand breaks. epa.gov Even if bypass occurs, it is often error-prone. Studies on N7-methyl-deoxyguanosine (N7-MeG) have shown that translesion synthesis (TLS) polymerases, such as human polymerase η (hpol η), can misincorporate nucleotides opposite the lesion. semanticscholar.orgnih.gov For instance, N7-MeG has been shown to promote the misincorporation of thymine (B56734) (T) and adenine (B156593) (A) opposite the adducted guanine. semanticscholar.org Similarly, a bulky nitrogen mustard adduct at the N7 position also decreased the efficiency of correct nucleotide insertion and increased misincorporation by hpol η. nih.gov Given the size of the 2-cyanoethyl group, it is highly probable that 7-CEG would present a significant challenge to the replicative machinery, potentially leading to both replication blockage and mutagenesis.

Transcription, the process of creating an RNA copy of a DNA segment, is also vulnerable to disruption by DNA adducts. nih.gov The presence of a bulky lesion like 7-CEG can hinder the movement of RNA polymerase along the DNA template, leading to truncated RNA transcripts and reduced gene expression. nih.gov This blockage of transcription can have profound cellular consequences, particularly if it occurs within actively transcribed genes essential for cell survival and function.

Fate and Persistence in DNA (e.g., decomposition kinetics, depurination)

A defining characteristic of N7-alkylguanine adducts, including 7-CEG, is their chemical instability within the DNA strand. researchgate.net Alkylation at the N7 position introduces a positive charge into the guanine's imidazole ring, which significantly weakens the N-glycosidic bond that links the base to the deoxyribose sugar in the DNA backbone. nih.gov This destabilization makes the adduct highly susceptible to spontaneous hydrolysis, a process known as depurination, which results in the loss of the entire adducted base from the DNA, leaving behind an apurinic (AP) site. nih.govnih.govacs.org

Table 1: Comparison of Depurination Half-Lives for Various N7-Alkylguanine Adducts

| Adduct | Condition | Half-Life (t½) | Reference |

|---|---|---|---|

| 7-Methylguanine (B141273) | 100°C, pH 7.0 | 4.1 minutes | nih.govacs.org |

| 7-(2-Aminoethyl)guanine (B11900559) | 100°C, pH 7.0 | 1.5 minutes | nih.govacs.org |

| N7-Ethylguanine | Physiological | ~155 hours | acs.org |

| EB-GII Adducts* | Physiological | 2.20 ± 0.12 days | researchgate.net |

*Note: EB-GII adducts are formed from butadiene exposure.

In addition to depurination, N7-guanine adducts can undergo a base-catalyzed secondary reaction where the imidazole ring opens, forming a more stable formamidopyrimidine (Fapy) adduct. nih.gov This Fapy-dG lesion is more persistent than the original N7-adduct and can also block DNA replication and be miscoding. nih.govnih.gov

Interaction with DNA Repair Pathways (e.g., general N7-guanine adduct repair)

Cells have evolved multiple DNA repair pathways to counteract the deleterious effects of DNA damage. Small, non-helix-distorting base modifications like N7-alkylguanine adducts are primarily handled by the Base Excision Repair (BER) pathway. nih.gov

The BER process is initiated by a specialized class of enzymes called DNA glycosylases, which are responsible for recognizing and excising the damaged base. nih.govnih.gov For N7-alkylguanine lesions, the key enzyme is N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG). nih.gov This enzyme scans the DNA, identifies the damaged guanine, and cleaves the N-glycosidic bond, releasing the 7-CEG base. nih.govbiotage.co.jp This action creates an AP site, the same intermediate produced by spontaneous depurination. nih.gov

Once the AP site is formed, it is further processed by other BER enzymes. AP endonuclease 1 (APE1) nicks the DNA backbone at the AP site, and DNA polymerase β fills the gap with the correct nucleotide. Finally, DNA ligase seals the nick to restore the integrity of the DNA strand.

While this is the general pathway for simple N7-alkylguanine adducts, the bulkier 2-cyanoethyl group of 7-CEG might influence the efficiency of its recognition and excision by MPG. The active site of the glycosylase must accommodate the adduct, and larger adducts can sometimes be poorer substrates for the enzyme. However, without specific studies on the repair of 7-CEG, it is presumed to be a substrate for the BER pathway, given the pathway's known role in repairing this class of DNA damage. nih.goviarc.fr If the adduct is not efficiently repaired by BER, or if it is converted to an AP site through depurination, it remains a threat to genomic stability until the AP site itself is repaired.

Advanced Analytical Methodologies for Detection and Quantification

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are fundamental for the separation of 7-(2-cyanoethyl)guanine from unmodified nucleobases and other DNA adducts, which is a critical prerequisite for accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Adduct Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of DNA adducts, offering high resolution and reproducibility. For the separation of this compound, reversed-phase HPLC is commonly employed. This technique separates molecules based on their hydrophobicity.

A typical HPLC method for the separation of guanine (B1146940) and its derivatives, which can be adapted for this compound, utilizes a C18 column. ceon.rshelixchrom.comhelixchrom.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). ceon.rs A gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to achieve optimal separation of compounds with varying polarities. For instance, a gradient of acetonitrile in ammonium formate (B1220265) buffer can effectively separate various nucleobases. helixchrom.com The separated adducts are then detected using various detectors, most commonly UV-Vis or mass spectrometry detectors.

Table 1: Illustrative HPLC Parameters for Guanine Derivative Separation

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) ceon.rs |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.75 enghusen.dk |

| Mobile Phase B | Acetonitrile enghusen.dk |

| Gradient | A time-programmed gradient from low to high percentage of B |

| Flow Rate | 0.2 - 1.0 mL/min ceon.rsenghusen.dk |

| Detection | UV at ~254 nm or Mass Spectrometry helixchrom.com |

| Injection Volume | 10-50 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification

For the highly sensitive and specific quantification of this compound, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful technique combines the separation capabilities of HPLC with the mass-resolving power of mass spectrometry, allowing for the detection of adducts at very low concentrations, typically in the range of one adduct per 10⁷ to 10⁹ normal nucleotides.

The LC-MS/MS analysis is typically performed in the selected reaction monitoring (SRM) mode. In this mode, the first mass spectrometer (Q1) is set to select the protonated molecular ion ([M+H]⁺) of this compound. This selected ion is then fragmented in a collision cell (q2), and a specific fragment ion is monitored by the second mass spectrometer (Q3). This process provides a high degree of specificity, as it requires the analyte to have both the correct precursor ion mass and a specific fragment ion mass. For other guanine adducts, this method has proven to be highly effective. nih.gov

The use of a stable isotope-labeled internal standard, such as ¹⁵N₅- or ¹³C-labeled this compound, is crucial for accurate quantification. The internal standard is added to the sample at a known concentration and co-elutes with the analyte. By comparing the signal intensity of the analyte to that of the internal standard, any variations in sample preparation, chromatographic retention, and ionization efficiency can be compensated for, leading to highly accurate and precise quantification.

Table 2: Representative LC-MS/MS Parameters for Guanine Adduct Quantification

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | m/z of [this compound + H]⁺ |

| Product Ion (Q3) | Specific fragment ion of this compound |

| Collision Gas | Argon or Nitrogen |

| Collision Energy | Optimized for the specific precursor-to-product ion transition |

Spectroscopic and Spectrometric Characterization of Adducts

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecular structure, which is essential for unambiguous identification.

Ultraviolet (UV) Spectroscopy for Spectral Fingerprinting

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule and can be used as a preliminary tool for the characterization of this compound. The purine (B94841) ring system of guanine and its derivatives exhibits characteristic UV absorption maxima. Guanine itself has a primary absorption maximum around 246 nm and a secondary maximum around 275 nm. nist.gov The substitution at the N7-position with a 2-cyanoethyl group is expected to cause a slight shift in these absorption maxima, providing a spectral fingerprint for the adduct. While not as specific as mass spectrometry or NMR, UV spectroscopy is a useful technique for initial characterization and for quantifying purified adducts, provided a molar absorptivity value is known. A study on the synthesis of this compound mentioned the use of spectrophotometry for its characterization. nih.gov

Mass Spectrometry (e.g., Electron Impact (EI), Chemical Ionization (CI), Desorption Chemical Ionization (DCI), Californium-252 Fission Fragment Ionization) for Structural Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information about this compound through fragmentation analysis. Various ionization techniques can be employed, each providing different types of information.

Electron Impact (EI) and Chemical Ionization (CI): EI is a "hard" ionization technique that involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. This fragmentation pattern can provide detailed structural information but may result in a weak or absent molecular ion peak. helixchrom.com CI is a "softer" ionization method that uses a reagent gas to ionize the analyte through proton transfer. researchgate.net This results in less fragmentation and a more prominent protonated molecular ion ([M+H]⁺), which is useful for confirming the molecular weight of the adduct. researchgate.net

Desorption Chemical Ionization (DCI): DCI is a technique used for the analysis of thermally labile and non-volatile compounds. The sample is placed on a probe which is rapidly heated in the presence of a reagent gas, leading to the desorption and ionization of the analyte. This method can be particularly useful for analyzing DNA adducts that might decompose under the high temperatures required for other ionization techniques.

Californium-252 Fission Fragment Ionization (PDMS): Also known as Plasma Desorption Mass Spectrometry, this technique uses the fission fragments from the radioactive decay of Californium-252 to desorb and ionize large, non-volatile biomolecules. While less common now with the advent of ESI and MALDI, PDMS has been historically used for the analysis of DNA adducts and other large biomolecules.

The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of this compound. Common fragmentation pathways for N7-substituted guanine adducts include the cleavage of the bond between the guanine moiety and the alkyl substituent, as well as fragmentation within the cyanoethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be determined. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule. For this compound, one would expect to see distinct signals for the protons on the purine ring (e.g., H8), the amino group protons, and the protons of the 2-cyanoethyl group (a triplet for the CH₂ adjacent to the guanine and a triplet for the CH₂ adjacent to the cyano group). The coupling patterns between these protons would confirm their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Each carbon atom in the purine ring and the 2-cyanoethyl substituent would give a distinct signal. The chemical shifts of these carbons are indicative of their electronic environment and can be used to confirm the structure. For example, the chemical shift of the C8 carbon would be affected by the substitution at the N7 position.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Guanine H8 | 7.5 - 8.5 | 135 - 145 |

| Guanine NH₂ | 6.0 - 7.0 | - |

| N-CH₂ | 4.0 - 4.5 | 40 - 50 |

| CH₂-CN | 2.8 - 3.2 | 15 - 25 |

| CN | - | 115 - 125 |

| Guanine Ring Carbons | - | 110 - 160 |

Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

Electrochemical Detection Approaches for N7-Guanine Modifications

Electrochemical sensors have emerged as a rapid, sensitive, and cost-effective tool for the detection of DNA damage, including the formation of guanine adducts. mdpi.com These methods are based on the principle that guanine and its modified forms are electrochemically active and can be oxidized at an electrode surface, producing a measurable electrical signal. mdpi.com The presence of an alkyl group at the N7 position, as in this compound, influences the electronic properties of the guanine molecule, which can lead to a distinct electrochemical signature.

The most common electrochemical technique used for this purpose is voltammetry, particularly differential pulse voltammetry (DPV) and square wave voltammetry (SWV). researchgate.netnih.gov These techniques offer high sensitivity and can distinguish between different electroactive species in a sample. For instance, studies on the electrochemical behavior of 7-methylguanosine, a similar N7-guanine adduct, have shown that it can be detected and quantified using a glassy carbon electrode (GCE). rsc.org The oxidation potential of the adduct is typically distinct from that of unmodified guanine, allowing for its selective detection even in the presence of excess normal DNA bases. rsc.org

The sensitivity of electrochemical detection can be significantly enhanced by modifying the electrode surface with various nanomaterials. Materials like multi-walled carbon nanotubes (MWNTs), molybdenum disulfide (MoS2), and bimetallic nanoclusters (e.g., AuPt) have been used to increase the electrode's surface area and catalytic activity, leading to lower detection limits. researchgate.netnih.gov For example, a sensor based on reduced graphene oxide decorated with AuPt nanoclusters demonstrated detection limits as low as 60 nM for guanine. nih.gov While specific data for this compound is not as prevalent, the principles and methodologies are directly applicable. A method for the determination of N7-(2-hydroxyethyl)guanine using high-performance liquid chromatography (HPLC) with electrochemical detection reported a detection limit of 1 adduct per 6 x 10^6 nucleotides in DNA samples. nih.gov

| Electrode Type | Technique | Analyte | Detection Limit | Reference |

|---|---|---|---|---|

| Glassy Carbon Electrode (GCE) | Differential Pulse Voltammetry | 7-methylguanosine | 3.26 µmol L⁻¹ | rsc.org |

| PPyox/MWNTs-MoS2 Modified GCE | Differential Pulse Voltammetry | Guanine | 1.6 µM | researchgate.net |

| AuPtNCs-rGO Modified Electrode | Square Wave Voltammetry | Guanine | 60 nM | nih.gov |

| Glassy Carbon Electrode (in HPLC-EC) | Amperometry | N7-(2-hydroxyethyl)guanine | 0.11 pmol (1 adduct per 6x10⁶ nucleotides) | nih.gov |

Comprehensive Sample Preparation and Derivatization Strategies for Biological Matrices

The accurate quantification of DNA adducts like this compound from biological samples requires meticulous sample preparation to isolate the DNA and then release the adducted nucleobases or nucleosides for analysis. The choice of hydrolysis method is critical and depends on whether the target analyte is the modified base (nucleobase adduct) or the modified base attached to the deoxyribose sugar (nucleotide/nucleoside adduct).

Enzymatic Hydrolysis for Nucleotide Adducts

Enzymatic hydrolysis is a mild method used to digest DNA into its constituent deoxyribonucleosides. This approach is preferred when the goal is to analyze the adduct while it is still attached to the deoxyribose moiety, which is often the case for analysis by liquid chromatography-mass spectrometry (LC-MS). The process typically involves a cocktail of enzymes that work sequentially to break down the DNA structure. researchgate.net

A common enzymatic digestion protocol involves the use of DNase I, nuclease P1, and alkaline phosphatase. researchgate.net

DNase I begins the process by randomly cleaving the phosphodiester bonds in the DNA backbone.

Nuclease P1 then hydrolyzes the single-stranded DNA fragments into individual 2'-deoxynucleoside 3'-monophosphates.

Finally, alkaline phosphatase removes the phosphate (B84403) group to yield the 2'-deoxynucleosides.

This multi-enzyme approach ensures complete digestion of the DNA to individual nucleosides, which is essential for accurate quantification. researchgate.net Microwave-assisted techniques have been developed to accelerate this process, reducing the digestion time from hours to as little as 30 minutes. researchgate.net

Chemical Hydrolysis for Nucleobase Adducts

Chemical hydrolysis, typically using acid, is employed to cleave the N-glycosidic bond between the deoxyribose sugar and the purine base, thereby releasing the free nucleobase adduct. aip.org This method is particularly useful for N7-guanine adducts because the alkylation at the N7 position renders the glycosidic bond more susceptible to cleavage. nih.govberkeley.edu

Formic acid is commonly used for this purpose, often at elevated temperatures. aip.orgacs.organalchemres.org The conditions for acid hydrolysis must be carefully optimized to ensure complete release of the adduct without causing its degradation or artifactual modification. nih.gov Studies have shown that neat formic acid at 140°C can effectively release purine bases from DNA. acs.orgnih.gov However, the stability of the adduct under these harsh conditions is a critical consideration. nih.gov For example, while formic acid hydrolysis is effective for releasing purines, it can lead to the deamination of cytosine to uracil. acs.orgnih.gov Hydrochloric acid has also been used, but it may cause significant degradation of pyrimidines. aip.orgacs.org

| Method | Reagents/Conditions | Products | Advantages | Disadvantages |

|---|---|---|---|---|

| Enzymatic Hydrolysis | DNase I, Nuclease P1, Alkaline Phosphatase | Deoxyribonucleosides | Mild conditions, preserves the adduct structure with the sugar. | Can be time-consuming, enzyme activity can be inhibited by contaminants. berkeley.edu |

| Chemical (Acid) Hydrolysis | Formic acid (e.g., 80-98%) at high temperature (e.g., 140°C) aip.organalchemres.org | Nucleobases | Efficiently cleaves the glycosidic bond for N7-purine adducts. berkeley.edu | Harsh conditions can degrade the analyte or other bases. nih.gov Can cause artifactual modifications. nih.gov |

Derivatization Techniques for Enhanced Detection Sensitivity

For analytical techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often a necessary step to increase the volatility and thermal stability of the analyte. nih.govnih.gov Derivatization can also be used to introduce a specific chemical tag that enhances the sensitivity of detection, for example, by electron capture mass spectrometry (GC-EC/MS). nih.govcdc.gov

For guanine adducts, derivatization strategies often target the polar functional groups, such as the exocyclic amino group and any hydroxyl groups on the alkyl side chain. nih.gov One approach involves pentafluorobenzylation, which attaches a highly electrophoric pentafluorobenzyl group to the molecule, making it highly sensitive to electron capture detection. nih.govcdc.gov For instance, research on O6-alkylguanines involved converting the amino group to a fluoro group and derivatizing hydroxyl groups to overcome polarity. nih.gov

Another common derivatization method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov However, the conditions for derivatization, such as temperature, must be carefully controlled, as high temperatures can lead to the artifactual oxidation of unmodified bases, potentially inflating the measured levels of damaged DNA. nih.gov The goal is to create a derivative that is stable, volatile, and provides a strong, specific signal in the chosen analytical system, thereby maximizing sensitivity and accuracy. nih.gov

Q & A

Q. What experimental methods are used to identify and characterize 7-(2-Cyanoethyl)guanine in DNA adduct studies?

To identify and characterize this compound, researchers commonly employ:

- Chromatographic techniques : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for separation and quantification. This method requires calibration with synthetic standards to confirm retention times and fragmentation patterns .

- Immunoassays : Monoclonal antibodies (e.g., ELISA with fluorescence detection) can achieve sensitivity down to 1 adduct per 10⁷ nucleotides. However, cross-reactivity with structurally similar nucleosides (e.g., deoxyguanosine) necessitates validation via combined HPLC/immunoassay approaches .

- Chemical synthesis : Reference standards are synthesized via alkylation of guanine with acrylonitrile derivatives, followed by purification and structural validation using NMR and IR spectroscopy .

Q. How can researchers ensure reproducibility in synthesizing this compound for controlled experiments?

Reproducibility requires:

- Detailed protocols : Precise reaction conditions (e.g., pH, temperature, molar ratios) must be documented, as minor variations can alter adduct yields. For example, Prokopczyk et al. (1988) specified kinetic parameters for acrylonitrile-DNA reactions under controlled buffer systems .

- Purity validation : Use triple-quadrupole MS and orthogonal techniques (e.g., UV-Vis spectroscopy) to confirm compound identity and exclude side products.

- Interlaboratory validation : Cross-check results with independent labs using shared reference materials .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the decomposition kinetics of this compound?

Key factors include:

- Environmental variables : Decomposition rates are pH- and temperature-dependent. For instance, alkaline conditions accelerate depurination, requiring buffered systems (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions .

- Analytical sensitivity : Use isotope dilution MS to track decomposition products (e.g., free guanine) with minimal interference from matrix effects.

- Time-resolved sampling : Collect data points at intervals (e.g., 0, 6, 24 hours) to model first-order kinetics and calculate half-lives .

Q. How can researchers resolve contradictions in reported adduct levels of this compound across studies?

Contradictions often arise from:

- Methodological differences : Compare extraction protocols (e.g., enzymatic vs. chemical DNA hydrolysis) and detection limits. Immunoassays may overestimate adducts due to antibody cross-reactivity, whereas MS provides higher specificity .

- Sample stability : Adduct degradation during storage (e.g., freeze-thaw cycles) can skew results. Implement cryopreservation and minimize light/temperature exposure .

- Statistical rigor : Apply error propagation models and report confidence intervals for adduct quantification .

Q. What strategies improve detection sensitivity for this compound in low-abundance biological samples?

Advanced approaches include:

- Pre-concentration techniques : Solid-phase extraction (SPE) or immunoaffinity columns to enrich adducts prior to analysis .

- Enhanced signal detection : Use fluorescence-labeled antibodies or nano-electrospray ionization (nano-ESI) MS to amplify signals in sub-femtomole ranges .

- Multi-platform validation : Cross-validate results using orthogonal methods (e.g., ELISA + HPLC-MS) to confirm specificity .

Q. How can researchers integrate this compound data into broader carcinogenicity models?

- Mechanistic studies : Correlate adduct levels with mutagenic endpoints (e.g., in vitro plasmid assays) to assess biological significance .

- Computational modeling : Apply QSAR (quantitative structure-activity relationship) models to predict adduct stability and repair efficiency based on electronic properties .

- Epidemiological linkage : Combine adduct quantification with biomarker data (e.g., urinary metabolites of acrylonitrile) in cohort studies .

Methodological Frameworks

How to formulate a hypothesis-driven research question on this compound’s role in DNA damage?

- Background synthesis : Review literature on acrylonitrile exposure pathways and prior adduct studies to identify gaps (e.g., tissue-specific adduct persistence) .

- Variable definition : Specify independent (e.g., acrylonitrile dose) and dependent variables (e.g., adduct levels) with measurable endpoints .

- Testable hypothesis : Example: "this compound accumulation in hepatic DNA correlates with impaired base excision repair (BER) efficiency in vitro." .

Q. What ethical and collaborative considerations apply to interdisciplinary studies involving this compound?

- Ethical approvals : Obtain institutional review board (IRB) clearance for human tissue use, emphasizing anonymization and informed consent .

- Interdisciplinary collaboration : Partner with toxicologists for exposure assessments and computational chemists for molecular dynamics simulations .

- Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and protocols in public repositories .

Emerging Trends

Q. How can next-generation sequencing (NGS) elucidate the mutagenic impact of this compound?

Q. What novel techniques could address challenges in quantifying adduct repair kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.